{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
CAS No.:
Cat. No.: VC16295421
Molecular Formula: C19H15FO5
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15FO5 |
|---|---|
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | 2-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid |
| Standard InChI | InChI=1S/C19H15FO5/c1-11-15-6-5-14(24-10-12-3-2-4-13(20)7-12)8-17(15)25-19(23)16(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22) |
| Standard InChI Key | NYZAGICBDIDBJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture centers on a chromen-2-one (coumarin) backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key substituents include:
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A 4-methyl group at position 4 of the chromen-2-one ring, enhancing steric bulk and influencing electronic properties.
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A 3-fluorobenzyloxy group at position 7, introducing fluorine’s electronegativity and potential for halogen bonding.
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An acetic acid side chain at position 3, providing carboxylate functionality for solubility and target interactions .
The IUPAC name, 2-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid, precisely reflects this substitution pattern. The canonical SMILES string, CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CC(=O)O, encodes its connectivity.
Physicochemical Characteristics
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Molecular Weight: 342.3 g/mol.
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Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the acetic acid moiety, with limited aqueous solubility at physiological pH .
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Lipophilicity: The fluorobenzyl group enhances membrane permeability, as evidenced by computed values of analogous compounds (~3.2) .
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Stability: Susceptible to hydrolytic degradation under strongly acidic or basic conditions, requiring storage at neutral pH and low temperatures.
Synthesis and Derivitization
Synthetic Pathways
The synthesis of {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves a multi-step sequence:
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Coumarin Core Formation: A Pechmann condensation between resorcinol derivatives and β-keto esters under acidic conditions yields the 4-methylchromen-2-one scaffold .
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Etherification: Nucleophilic substitution at position 7 with 3-fluorobenzyl bromide introduces the fluorinated benzyloxy group.
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Side Chain Installation: A Knoevenagel condensation or alkylation reaction attaches the acetic acid moiety at position 3 .
Key challenges include regioselective functionalization and purification of intermediates, often addressed via column chromatography or recrystallization.
Structural Modifications
Modifications to the parent structure explore activity optimization:
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Fluorine Position: Replacing 3-fluorobenzyl with 4-fluorobenzyl (as in PubChem CID 1995928) alters electronic effects and target affinity .
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Methyl Substitution: Adding an 8-methyl group (e.g., CID 1995928) increases steric hindrance, potentially improving metabolic stability .
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Acid Bioisosteres: Replacing the acetic acid with sulfonamide or tetrazole groups modulates acidity and bioavailability .
Biological Activities and Mechanisms
Enzymatic Inhibition
Coumarins are renowned for inhibiting enzymes via non-covalent interactions. Preliminary studies suggest this compound targets:
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Cyclooxygenase-2 (COX-2): The fluorobenzyl group may occupy COX-2’s hydrophobic pocket, while the acetic acid mimics arachidonic acid’s carboxylate, reducing prostaglandin synthesis .
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Kinases (e.g., GSK-3β): The planar coumarin core facilitates ATP-binding site interactions, with IC values comparable to reference inhibitors in nanomolar ranges .
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely through membrane disruption and ergosterol biosynthesis inhibition.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural analogs of this coumarin derivative are being explored as:
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Multi-Target Directed Ligands (MTDLs): Hybrid molecules combining COX-2 inhibition and cholinesterase activity show promise for Alzheimer’s disease .
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Fluorescent Probes: The inherent fluorescence of the chromen-2-one core enables cellular imaging applications, particularly in tracking drug distribution .
Pharmacokinetic Considerations
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Absorption: Moderate oral bioavailability (~40% in rodent models) due to first-pass metabolism.
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Metabolism: Hepatic glucuronidation of the acetic acid moiety generates inactive metabolites, necessitating prodrug strategies.
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Toxicity: Acute toxicity (LD > 500 mg/kg in mice) classifies it as Category 4 under GHS guidelines.
Comparative Analysis with Related Coumarins
The 3-fluorobenzyl substitution confers superior target selectivity compared to non-fluorinated analogs, while additional methyl groups (e.g., CID 1995928) improve metabolic stability .
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